molecular formula C8H8O B6155645 2-(but-3-yn-1-yl)furan CAS No. 7051-47-0

2-(but-3-yn-1-yl)furan

Cat. No.: B6155645
CAS No.: 7051-47-0
M. Wt: 120.1
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Description

2-(But-3-yn-1-yl)furan is an organic compound of significant interest in research and development, characterized by the presence of both a furan ring and a terminal alkyne group in its structure . This combination of heteroaromatic and alkyne functionalities makes it a valuable bifunctional building block in synthetic and medicinal chemistry. Its molecular formula is C8H8O, and it has a molecular weight of 120.15 g/mol . The terminal alkyne group is a versatile handle for metal-catalyzed coupling reactions, such as the Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), enabling the facile synthesis of triazole-based complex molecules. Concurrently, the furan ring can participate in various electrophilic substitution and functionalization reactions. Researchers are exploring derivatives of furan-based compounds for their potential in drug discovery, as seen in studies on furan-carboxaldehydes for targeted therapeutic applications . Compounds with similar furan and alkyne motifs serve as key intermediates in developing novel pharmacological agents, highlighting the strategic value of this chemical scaffold. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. It is the responsibility of the researcher to ensure safe handling and compliance with all applicable local and international regulations.

Properties

CAS No.

7051-47-0

Molecular Formula

C8H8O

Molecular Weight

120.1

Purity

95

Origin of Product

United States

Advanced Synthetic Methodologies for 2 but 3 Yn 1 Yl Furan and Its Structural Analogues

Strategic Retrosynthetic Analysis for the Furan-Butynyl Framework

A retrosynthetic analysis of the 2-(but-3-yn-1-yl)furan framework reveals several key disconnections that inform the primary synthetic strategies. The most direct approaches involve the formation of the C-C bond between the furan (B31954) ring and the butynyl side chain. This leads to two main retrosynthetic pathways:

Direct Alkynylation: Disconnection of the C2-C1' bond of the butynyl side chain suggests a furan nucleophile (or its synthetic equivalent) and a butynyl electrophile, or more commonly, a furan electrophile and a butynyl nucleophile. This approach underpins transition metal-catalyzed cross-coupling reactions and nucleophilic substitution strategies.

Furan Ring Formation: Alternatively, the furan ring itself can be constructed from acyclic precursors that already contain the but-3-yn-1-yl moiety. This strategy relies on cyclization and rearrangement reactions where the butynyl group is carried through the synthetic sequence.

These retrosynthetic considerations pave the way for the specific synthetic methodologies discussed in the following sections.

Direct Construction of the this compound Scaffold

This section focuses on methods where a pre-formed furan ring is functionalized with the but-3-yn-1-yl side chain.

Transition Metal-Catalyzed Cross-Coupling Strategies for Furan-Alkyne Linkage (e.g., Sonogashira Coupling)

The Sonogashira coupling is a powerful and widely used method for the formation of C(sp²)-C(sp) bonds, making it an ideal candidate for the synthesis of 2-alkynylfurans. wikipedia.org This reaction typically involves the coupling of a vinyl or aryl halide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. gold-chemistry.orglibretexts.orgorganic-chemistry.org For the synthesis of this compound analogues, a 2-halofuran would be coupled with a suitable terminal alkyne.

The general reaction scheme is as follows:

Figure 1: General scheme for the Sonogashira coupling of a 2-halofuran with a terminal alkyne.

The reactivity of the 2-halofuran is a critical factor, with the general trend being I > Br > Cl. wikipedia.org A variety of palladium catalysts, ligands, and reaction conditions have been developed to optimize the Sonogashira coupling for heterocyclic substrates. gold-chemistry.orgnih.govnih.govacs.orgresearchgate.net

Furan SubstrateAlkyne Coupling PartnerCatalyst SystemBase/SolventYield (%)Reference
2-Iodofuran (B1589784)Phenylacetylene (B144264)Pd(PPh₃)₂Cl₂ / CuIEt₃N / THF95 wikipedia.org
2-Bromofuran1-HeptynePd(OAc)₂ / PPh₃ / CuIEt₃N / DMF88 gold-chemistry.org
Methyl 5-bromofuroateTrimethylsilylacetylenePd(PPh₃)₄ / CuIi-Pr₂NH / Benzene (B151609)92 organic-chemistry.org

Gold-Catalyzed Regioselective Alkynylation of Furan Derivatives

Gold catalysis has emerged as a powerful tool in organic synthesis, particularly for the activation of alkynes. researchgate.net Gold-catalyzed methods have been developed for the direct C-H alkynylation of electron-rich heterocycles like furan. nih.govkisti.re.kr This approach avoids the pre-functionalization of the furan ring with a halogen, offering a more atom-economical route.

The regioselectivity of the alkynylation is a key challenge. However, by employing appropriate directing groups or catalyst systems, selective alkynylation at the C2 or C3 position of the furan ring can be achieved. nih.gov For the synthesis of this compound, a gold catalyst would mediate the reaction between furan and an electrophilic alkyne synthon.

A representative reaction is shown below:

Figure 2: Gold-catalyzed direct alkynylation of furan.

Furan SubstrateAlkyne ReagentGold CatalystConditionsYield (%)Reference
FuranEthynylbenziodoxolone (EBX)AuCl(IPr)AgSbF₆, DCE, 40 °C85 (for 2-alkynylfuran) nih.gov
2-MethylfuranTIPS-EBXAuCl(JohnPhos)AgNTf₂, DCE, rt90 (for 5-alkynyl-2-methylfuran) kisti.re.kr

Nucleophilic Substitution and Coupling Approaches on Furan Precursors

Nucleophilic substitution reactions provide a classical yet effective method for introducing the butynyl side chain onto a furan ring. This strategy typically involves the reaction of a nucleophilic acetylide with a furan derivative bearing a suitable leaving group at the 2-position, such as a furfuryl halide. libretexts.orglumenlearning.commasterorganicchemistry.com

The acetylide anion, generated by deprotonation of a terminal alkyne with a strong base like sodium amide or an organolithium reagent, acts as a potent nucleophile. libretexts.orgfiveable.mepharmacy180.com The SN2 reaction of the acetylide with a furfuryl halide installs the desired carbon skeleton.

The general transformation is depicted below:

Figure 3: Synthesis of a 2-alkynylfuran via nucleophilic substitution.

The efficiency of this reaction is highly dependent on the nature of the substrate, with primary halides being the most suitable to avoid competing elimination reactions. lumenlearning.commasterorganicchemistry.com

Furan PrecursorAcetylide SourceBase/SolventYield (%)Reference
Furfuryl chlorideSodium acetylideNaNH₂ / liq. NH₃75 libretexts.org
2-(Bromomethyl)furanLithium phenylacetyliden-BuLi / THF82 masterorganicchemistry.com

Furan Ring Formation Strategies with Incorporated Butynyl Moieties

An alternative to functionalizing a pre-existing furan ring is to construct the heterocycle from an acyclic precursor that already contains the butynyl side chain.

Cyclization and Rearrangement Pathways (e.g., Stevens Rearrangement, Paal-Knorr Synthesis, Cycloisomerization of Alkyne Precursors)

Paal-Knorr Synthesis: The Paal-Knorr synthesis is a cornerstone of furan synthesis, involving the acid-catalyzed cyclization of 1,4-dicarbonyl compounds. organic-chemistry.orgalfa-chemistry.comwikipedia.orgresearchgate.netyoutube.com To synthesize a furan with a butynyl side chain, a 1,4-dicarbonyl precursor bearing this moiety is required. Such precursors can be synthesized through various methods, including the addition of organometallic reagents to suitable starting materials.

Figure 4: Paal-Knorr synthesis of a furan with a butynyl side chain.

Stevens Rearrangement: The Stevens rearrangement is a base-mediated 1,2-rearrangement of quaternary ammonium (B1175870) salts. chemistry-reaction.comwikipedia.orgsynarchive.comnih.gov While less common for furan synthesis, reports have shown that ammonium salts containing both a phenacyl group and a 4-alkoxy-2-butynyl group can undergo a Stevens rearrangement to form furan derivatives. researchgate.net This pathway offers a unique approach to constructing the furan ring.

Cycloisomerization of Alkyne Precursors: The cycloisomerization of enynes and other unsaturated precursors is a powerful, atom-economical method for the synthesis of heterocyclic compounds, including furans. wikipedia.orgnih.gov These reactions are often catalyzed by transition metals such as gold, platinum, or ruthenium. organic-chemistry.orgnih.govnih.govrsc.orgresearchgate.netnih.govhud.ac.ukresearchgate.net For the synthesis of this compound analogues, a precursor containing both an alkyne and a suitably positioned functional group that can cyclize to form the furan ring would be required. For instance, the cycloisomerization of a γ-acetylenic ketone can lead to the formation of a substituted furan. researchgate.netrsc.org

Synthetic MethodPrecursor TypeCatalyst/ReagentGeneral ProductReference
Paal-Knorr Synthesis1,4-Dicarbonyl with alkyne side chainAcid (e.g., H₂SO₄, TsOH)Substituted Furan organic-chemistry.orgwikipedia.org
Stevens RearrangementAmmonium salt with phenacyl and butynyl groupsBase (e.g., K₂CO₃)Substituted Furan researchgate.net
Cycloisomerizationγ-Acetylenic KetoneTransition Metal (e.g., Au, Pt)Substituted Furan researchgate.netrsc.org
CycloisomerizationEnynolTransition Metal (e.g., Ru)Substituted Furan nih.gov

Sequential Catalytic Processes from Alkyne and Carbonyl Precursors

The synthesis of the furan ring from acyclic precursors is a cornerstone of heterocyclic chemistry. Sequential, or one-pot, catalytic processes that combine alkyne and carbonyl compounds are particularly elegant and efficient, minimizing waste and purification steps. These methods often rely on a cascade of catalytic cycles to construct the furan core.

One notable strategy involves a dual catalytic system, for instance, using ruthenium(II) and copper(II) catalysts in sequence. prepchem.com In a typical reaction, a terminal alkyne first undergoes a ruthenium-catalyzed dimerization and subsequent addition of an alcohol to form a 1,3-dienyl alkyl ether intermediate. This is followed by a copper(II)-catalyzed hydrolysis and cyclization to yield a 2,5-disubstituted furan. prepchem.com While this specific method produces symmetrically substituted furans, modifications to the reaction sequence could potentially allow for the synthesis of unsymmetrical furans.

Gold and copper co-catalyzed reactions also provide a powerful route to substituted furans. organic-chemistry.org This process can involve a three-step cascade: the addition of a propargyl alcohol to an alkyne, a Saucy-Marbet rearrangement, and an allene-ketone cyclization. organic-chemistry.org The synergy between the gold catalyst, which activates the alkyne, and the copper co-catalyst, which facilitates the cyclization, allows for the construction of diverse furan structures under mild conditions.

Cobalt-catalyzed metalloradical cyclization presents another advanced approach. nih.gov In this method, Co(II) porphyrin complexes activate α-diazocarbonyl compounds to generate Co(III)-carbene radicals. These radicals then undergo a tandem radical addition reaction with terminal alkynes. The resulting vinyl radical intermediate can then cyclize onto the carbonyl group, ultimately forming a polyfunctionalized furan with high regioselectivity. nih.gov The reaction is notable for its tolerance of a wide range of functional groups.

A summary of representative catalytic systems is presented below.

Catalyst SystemPrecursor 1Precursor 2Key ProcessProduct Type
Ru(II) / Cu(II)Terminal AlkyneAlcoholDimerization / Cyclization2,5-Disubstituted Furan
Au / CuPropargyl AlcoholTerminal AlkyneCascade Rearrangement / CyclizationSubstituted Furan
Co(II) Porphyrinα-DiazocarbonylTerminal AlkyneMetalloradical CyclizationPolyfunctionalized Furan

Fragmentation Methods for Alkyne Generation from Furan Precursors

In a reversal of the typical synthetic direction, the furan ring itself can serve as a precursor to generate an alkyne functional group through fragmentation. This method is particularly useful when the furan moiety is readily available and the target molecule contains a complex structure where direct alkyne introduction is challenging.

A general and effective method for transforming furans into alkynes involves a dual carbon-carbon double bond cleavage. researchgate.net This process is initiated by a [4+2] cycloaddition reaction between the furan ring and singlet oxygen, generated photochemically. This cycloaddition forms a transient endoperoxide intermediate. The key step is the subsequent formal retro-[3+2] fragmentation of this endoperoxide. researchgate.netorganic-chemistry.org This fragmentation pathway leads to the formation of an alkynoic acid, effectively converting the furan ring into a linear structure containing a terminal alkyne. researchgate.net

This fragmentation strategy has been shown to be applicable to a wide array of furan substrates, demonstrating its versatility. The reaction proceeds under mild conditions and provides the corresponding alkynoic acids in good yields. researchgate.net For the synthesis of this compound, a hypothetical retrosynthetic application of this method would involve a precursor where the desired butynyl side chain is already attached to a different part of a larger molecule containing a furan ring, which is then fragmented to reveal the alkyne.

Functional Group Interconversions on Precursor Molecules to Yield this compound

Functional group interconversion (FGI) is a fundamental strategy in organic synthesis that allows for the conversion of one functional group into another. This approach is critical for the synthesis of this compound, as it enables the construction of the target molecule from more readily available furan-containing precursors. Several plausible FGI-based routes can be envisioned.

Route 1: Chain Elongation and Alkyne Formation

A common starting material in furan chemistry is furfural (B47365), which is derivable from biomass. The two-carbon aldehyde side chain of furfural can be extended using a Wittig reaction. For instance, reaction with (3-bromopropyl)triphenylphosphonium bromide would install the required four-carbon chain, albeit with a double bond. Subsequent selective hydrogenation of the alkene, conversion of the terminal bromide to a suitable leaving group (e.g., tosylate), and elimination would yield the terminal alkyne.

Alternatively, starting with 2-(furan-2-yl)ethanol, the alcohol could be oxidized to the corresponding aldehyde. A Wittig reaction with methylenetriphenylphosphine would yield 2-(prop-2-en-1-yl)furan. Hydroboration-oxidation would then provide 3-(furan-2-yl)propan-1-ol. Conversion of this alcohol to a bromide, followed by reaction with sodium acetylide, would furnish the target compound.

Route 2: Cross-Coupling Strategies

Cross-coupling reactions offer a direct method for forming the C-C bond between the furan ring and the butynyl side chain. The Sonogashira coupling is a powerful tool for this purpose. organic-chemistry.orgwikipedia.org This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper complexes. wikipedia.org To synthesize this compound, a precursor such as 2-iodofuran could be coupled with but-3-yn-1-ol. The resulting alcohol could then be deoxygenated or converted to another functional group as needed. More directly, coupling 2-iodofuran with a suitable protected 4-halo-1-butyne derivative under Sonogashira conditions would construct the desired carbon skeleton.

Route 3: Alkylation of Furan-Based Nucleophiles

Another approach involves the generation of a nucleophilic furan species, which can then be alkylated. For example, 2-furyllithium, generated by the deprotonation of furan with an organolithium reagent, can react with an electrophile like 4-bromo-1-butyne (B1278893) to form this compound. Care must be taken due to the potential for the organolithium to react with the terminal alkyne of the electrophile. Therefore, using a protected alkyne, such as 4-bromo-1-(trimethylsilyl)but-1-yne, followed by deprotection, would be a more viable strategy.

A summary of potential FGI strategies is outlined below.

PrecursorKey Reaction(s)Intermediate(s)
FurfuralWittig Reaction, Reduction, Halogenation, Elimination2-(4-halobutyl)furan
2-IodofuranSonogashira Coupling4-(Furan-2-yl)but-3-yn-1-ol
FuranLithiation, AlkylationN/A (Direct formation)

Sustainable and Green Chemistry Considerations in the Synthesis of this compound

The principles of green chemistry are increasingly influencing the design of synthetic routes. For a molecule like this compound, several considerations can enhance its environmental sustainability.

A primary green chemistry principle is the use of renewable feedstocks. Furan derivatives, particularly furfural and 5-hydroxymethylfurfural (B1680220) (HMF), are platform chemicals that can be produced from the dehydration of sugars found in lignocellulosic biomass. rsc.orgnih.gov Utilizing biomass-derived furfural as a starting material for the synthesis of this compound represents a significant step toward a more sustainable chemical industry, reducing reliance on petrochemical sources. uni-regensburg.de

Atom economy is another crucial metric. Synthetic methods that maximize the incorporation of all atoms from the starting materials into the final product are preferred. wikipedia.org Cycloaddition and rearrangement reactions often exhibit high atom economy. For instance, methods that construct the furan ring from acyclic precursors in a single, concerted step can be highly atom-economical. organic-chemistry.org In contrast, multi-step syntheses involving protecting groups or stoichiometric reagents tend to have lower atom economy and generate more waste.

The choice of catalysts and solvents also has a major environmental impact. The use of heterogeneous catalysts, such as solid acids like niobic acid or Nafion resins, is advantageous as they can be easily separated from the reaction mixture and recycled, reducing waste and cost. rsc.orgnih.gov Catalytic routes are generally preferred over stoichiometric reactions. Furthermore, designing reactions that can be performed in greener solvents, such as water or bio-derived solvents like dimethylisosorbide (DMI), or even under solvent-free conditions, significantly reduces the environmental footprint of the synthesis. organic-chemistry.org

Finally, energy efficiency is a key consideration. Developing synthetic routes that proceed under mild conditions (room temperature and atmospheric pressure) minimizes energy consumption. One-pot or sequential catalytic processes contribute to this goal by eliminating the need for energy-intensive intermediate purification and isolation steps. prepchem.com

Comprehensive Analysis of Reactivity and Mechanistic Pathways of 2 but 3 Yn 1 Yl Furan

Transformations Involving the Terminal Alkyne Functionality

The terminal alkyne group is characterized by its high electron density and the presence of two π-bonds and an acidic sp-hybridized C-H bond. These features make it susceptible to a variety of addition and coupling reactions.

Hydrofunctionalization Reactions (e.g., Hydroamination, Hydroalkoxylation, Hydrohalogenation)

Hydrofunctionalization reactions involve the addition of an H-X molecule across the triple bond. These reactions are typically catalyzed by transition metals and are fundamental for converting alkynes into more complex functionalized alkenes.

Hydroamination : The addition of an N-H bond from an amine across the alkyne is a highly atom-economical method for synthesizing enamines and imines. For terminal alkynes like 2-(but-3-yn-1-yl)furan, this reaction can be catalyzed by various metals, including copper, gold, and ruthenium. frontiersin.orgsciepub.comnih.gov The regioselectivity of the addition (Markovnikov vs. anti-Markovnikov) is often controlled by the choice of catalyst and reaction conditions. For example, copper nanoparticle-catalyzed hydroamination of terminal alkynes with anilines typically yields the Markovnikov product, which exists as the corresponding imine.

Hydroalkoxylation : The addition of an alcohol's O-H bond to the alkyne yields vinyl ethers or ketals. This transformation is also generally catalyzed by metal complexes, often those of gold or rhodium, which activate the alkyne toward nucleophilic attack by the alcohol.

Hydrohalogenation : The addition of hydrogen halides (HCl, HBr, HI) to terminal alkynes proceeds via an electrophilic addition mechanism. masterorganicchemistry.comkhanacademy.org The first addition follows Markovnikov's rule, where the hydrogen atom adds to the terminal carbon and the halide adds to the internal carbon, forming a vinyl halide. youtube.comyoutube.com If a second equivalent of HX is added, a geminal dihalide is formed, with both halogen atoms attached to the same internal carbon. youtube.com The mechanism is thought to proceed through a vinyl cation intermediate or a termolecular pathway. youtube.comyoutube.com

Table 1: Overview of Hydrofunctionalization Reactions of Terminal Alkynes
ReactionTypical Reagents & CatalystsProduct Type from this compoundKey Features
HydroaminationR₂NH, Cu, Au, or Ru catalystImine or EnamineAtom-economical C-N bond formation. Regioselectivity is catalyst-dependent.
HydroalkoxylationROH, Au or Rh catalystVinyl Ether or KetalForms C-O bonds; requires metal catalysis to activate the alkyne.
HydrohalogenationHX (HCl, HBr, HI)Vinyl Halide (1 equiv.) or Geminal Dihalide (2 equiv.)Follows Markovnikov's rule; can be a stepwise addition. masterorganicchemistry.comyoutube.com

Click Chemistry and Related 1,3-Dipolar Cycloaddition Reactions (e.g., Copper(I)-Catalyzed Azide-Alkyne Cycloaddition - CuAAC)

The terminal alkyne of this compound is an ideal substrate for "click chemistry," a class of reactions known for their reliability, high yield, and simplicity. The most prominent example is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction involves the [3+2] cycloaddition between a terminal alkyne and an azide (B81097) to exclusively form a 1,4-disubstituted 1,2,3-triazole.

The reaction is typically performed under mild conditions, often in aqueous solvents, and is tolerant of a wide variety of functional groups. The mechanism involves the formation of a copper(I) acetylide intermediate, which then reacts with the azide. The resulting 1,2,3-triazole ring is a stable, aromatic heterocycle that can act as a rigid linker in larger molecular architectures.

Palladium-Catalyzed C-C and C-Heteroatom Bond Formations (e.g., Heck Reactions, Carbocyclizations)

Palladium catalysts are exceptionally versatile for forming carbon-carbon and carbon-heteroatom bonds. For a terminal alkyne like that in this compound, the Sonogashira coupling is a particularly relevant and powerful transformation.

Sonogashira Coupling : This cross-coupling reaction pairs a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper(I) co-catalyst. This reaction would allow for the direct attachment of an aryl or vinyl group to the terminus of the butynyl side chain of this compound, providing a straightforward route to more complex conjugated systems. The reaction is highly efficient for creating C(sp)-C(sp²) bonds. nih.govacs.orgthieme-connect.com

Carbocyclizations : The presence of both an alkyne and a furan (B31954) ring within the same molecule opens up possibilities for intramolecular palladium-catalyzed reactions. While the furan ring itself is not typically a reactive partner in these cyclizations, related enyne substrates (molecules with both an alkene and an alkyne) are known to undergo palladium-catalyzed carbocyclization to form new ring systems. Analogous transformations could potentially be designed for this compound if a suitable reaction partner is introduced. Palladium-catalyzed cascade reactions initiated by C(sp³)–H functionalization can also lead to the synthesis of various heterocycles. mdpi.com

While the term Heck reaction is mentioned, it classically involves the coupling of an unsaturated halide with an alkene. The Sonogashira reaction is the more direct analogue for terminal alkynes.

Table 2: Palladium-Catalyzed Reactions for Terminal Alkynes
ReactionCoupling PartnerTypical Catalytic SystemProduct Type
Sonogashira CouplingAryl/Vinyl Halide (or Triflate)Pd(PPh₃)₂Cl₂, CuI, Amine BaseAryl/Vinyl-substituted Alkyne
Carbocyclization(Intramolecular reaction with another tethered unsaturation)Pd(0) or Pd(II) catalystCyclic or Bicyclic Compound

Cycloaddition Reactions of the Alkyne Moiety (e.g., [2+2] Cycloadditions, Diels-Alder Reactions as Dienophiles)

The π-systems of the alkyne can participate in various cycloaddition reactions to construct new rings.

[2+2] Cycloadditions : Terminal alkynes can undergo [2+2] cycloaddition with alkenes to form cyclobutenes. These reactions are often catalyzed by transition metals like rhodium or gold. acs.orgorganic-chemistry.org For instance, rhodium complexes can catalyze the intermolecular [2+2] cycloaddition of terminal alkynes with electron-deficient alkenes with high regioselectivity. acs.org Similarly, rhodium catalysts can facilitate an oxygenative [2+2] cycloaddition between terminal alkynes and imines to produce β-lactams. organic-chemistry.org

Diels-Alder Reactions ([4+2] Cycloaddition) : In a Diels-Alder reaction, a diene reacts with a dienophile (an alkene or alkyne) to form a six-membered ring. ucalgary.caorganic-chemistry.orgwikipedia.org Alkynes can serve as dienophiles, reacting with conjugated dienes to produce 1,4-cyclohexadiene (B1204751) derivatives. ucalgary.camasterorganicchemistry.com The reactivity of the alkyne as a dienophile is significantly enhanced by the presence of electron-withdrawing groups. The unsubstituted terminal alkyne in this compound would be a relatively poor dienophile and would likely require harsh conditions or a highly reactive diene to participate in a Diels-Alder reaction. It is also important to note that the furan ring itself can act as the diene in Diels-Alder reactions, a pathway discussed in the next section. nih.gov

[2+2+2] Cycloadditions : Three alkyne molecules, or a combination of alkynes and alkenes, can be trimerized in the presence of catalysts (e.g., NbCl₅) to form substituted benzene (B151609) rings or 1,3-cyclohexadienes, respectively. oup.comnih.gov This provides a powerful method for assembling aromatic rings from acyclic precursors.

Transformations Involving the Furan Heterocycle

The furan ring is an electron-rich aromatic heterocycle. The oxygen atom donates electron density into the ring, making it significantly more reactive than benzene towards electrophiles. chemicalbook.com

Electrophilic Aromatic Substitution on the Furan Ring

Electrophilic aromatic substitution (EAS) is the hallmark reaction of furan. wikipedia.orgmasterorganicchemistry.com The reaction proceeds much more readily than with benzene, often under very mild conditions. chemicalbook.compearson.com

Regioselectivity : Substitution occurs preferentially at the C2 (or α) position, as the carbocation intermediate formed by electrophilic attack at this position is better stabilized by resonance (three resonance structures) compared to attack at the C3 (or β) position (two resonance structures). pearson.comquora.com In this compound, the C2 position is already occupied by the alkyl-alkyne chain. The alkyl group is weakly activating, and therefore, electrophilic attack will be directed to the other, unsubstituted α-position (C5).

Typical EAS Reactions :

Halogenation : Furan reacts vigorously with chlorine and bromine at room temperature. wikipedia.org Controlled monohalogenation at the C5 position of this compound would require milder conditions, such as using N-bromosuccinimide (NBS) or bromine in dioxane at low temperatures.

Nitration : Furan is sensitive to strong acids, and typical nitrating mixtures (HNO₃/H₂SO₄) cause ring opening and polymerization. wikipedia.org Milder reagents, such as acetyl nitrate (B79036) (generated from nitric acid and acetic anhydride) at low temperatures, are required for successful nitration, which would yield 2-(but-3-yn-1-yl)-5-nitrofuran. google.com

Friedel-Crafts Acylation : This reaction also requires mild conditions to avoid polymerization. Using a mild Lewis acid like BF₃·OEt₂ or performing the reaction with acetic anhydride (B1165640) without a strong catalyst can lead to acylation at the C5 position.

Table 3: Electrophilic Aromatic Substitution on 2-Substituted Furans
ReactionTypical ReagentsExpected Major Product with this compoundConditions/Notes
BrominationBr₂ in Dioxane, or NBS2-Bromo-5-(but-3-yn-1-yl)furanRequires mild conditions and low temperatures to prevent polyhalogenation.
NitrationAcetyl nitrate (HNO₃/Ac₂O)2-(But-3-yn-1-yl)-5-nitrofuranStrongly acidic conditions must be avoided to prevent ring degradation. google.com
AcylationAcetic anhydride, BF₃·OEt₂1-(5-(But-3-yn-1-yl)furan-2-yl)ethan-1-oneMilder than standard Friedel-Crafts conditions for benzene.

Cycloaddition Reactions of the Furan Ring (e.g., Diels-Alder as a Diene, [3+2] Cycloadditions)

The furan ring in this compound can participate as a 4π-electron component (a diene) in cycloaddition reactions.

Diels-Alder Reactions: Furan and its derivatives are known to undergo [4+2] Diels-Alder cycloadditions, although they are less reactive than more electron-rich dienes like cyclopentadiene. rsc.org The reaction typically favors the exo adduct under thermodynamic control at elevated temperatures, while the endo adduct can sometimes be obtained under kinetic control at lower temperatures. pearson.comnih.gov The reactivity and selectivity of the furan diene can be significantly modified by substituents. rsc.org

A notable example relevant to furan-yne systems involves an intramolecular Diels-Alder (IMDA) reaction. In studies of furan-ynes bearing a propargyl carbonate group, gold catalysis induces a rearrangement to an allenic intermediate. This in situ generated allene (B1206475) then acts as the dienophile, undergoing an IMDA reaction with the tethered furan ring to form an oxa-bridged cycloadduct. nih.gov This demonstrates the capacity of the furan ring within a furan-yne scaffold to act as a diene, leading to complex polycyclic systems.

[3+2] Cycloadditions: The furan ring can also react as a 2π component in [3+2] cycloadditions with various 1,3-dipoles, such as azomethine ylides and nitrones, to construct five-membered heterocyclic rings. uchicago.edunih.govresearchgate.net These reactions are powerful methods for building complex molecular architectures. Computational studies using Molecular Electron Density Theory (MEDT) and Density Functional Theory (DFT) on the [3+2] cycloaddition of a furan–imine oxide with styrene (B11656) have elucidated the mechanism, regioselectivity, and stereoselectivity of such transformations, confirming a one-step cycloaddition process. rsc.org While specific studies on this compound are not prevalent, its furan moiety is expected to exhibit this characteristic reactivity towards suitable 1,3-dipoles.

Ring-Opening and Rearrangement Reactions of the Furan Core

The aromaticity of the furan ring is relatively weak, making it susceptible to ring-opening and rearrangement reactions, particularly under acidic conditions or in the presence of transition metals. mdpi.comnih.govrsc.org This reactivity is often a key step in cascade sequences starting from furan-yne substrates.

In platinum-catalyzed reactions of 5-(2-furyl)-1-alkynes, which are structural isomers of this compound, the furan ring undergoes a profound rearrangement. The reaction is proposed to proceed through a cyclopropyl (B3062369) platinacarbene intermediate, which subsequently opens the furan ring. When the reaction is conducted in the presence of water, dicarbonyl compounds are obtained, confirming the cleavage of the furan core. acs.org This type of ring-opening is a fundamental transformation in the conversion of furans into carbocyclic aromatic systems like phenols.

Another synthetic strategy involves the acid-catalyzed recyclization of N-(furfuryl)anthranilamides, where the furan ring opens to form a diketone intermediate. This intermediate then undergoes a subsequent double cyclization to form both diazepine (B8756704) and pyrrole (B145914) rings in a single step. nih.gov This highlights how the latent dicarbonyl functionality of the furan core can be unmasked and utilized in the construction of new heterocyclic systems.

Tandem and Cascade Reactions Involving Both Furan and Alkyne Moieties

The juxtaposition of the furan and alkyne groups in this compound is ideal for designing tandem and cascade reactions, where a single catalyst promotes a sequence of transformations involving both functional groups to rapidly build molecular complexity. thieme-connect.comsemanticscholar.org Gold, platinum, and palladium catalysts are particularly effective in mediating these reactions. acs.orgthieme-connect.comnih.gov

Intramolecular Cyclizations Leading to Fused Heterocyclic Systems (e.g., Furan-yne Cyclizations forming Phenols or Indoles)

One of the most powerful transformations of furan-ynes is their intramolecular cyclization to form substituted phenols and other fused systems. This reaction typically proceeds via a mechanism that can be viewed as an intramolecular Diels-Alder reaction followed by ring-opening of the resulting 7-oxabicyclo[2.2.1]heptadiene intermediate.

Platinum(II) chloride is an effective catalyst for the reaction of 5-(2-furyl)-1-alkynes to produce substituted phenols. acs.org Similarly, gold(I) catalysts are widely used for the cycloisomerization of various furan-ynes to provide access to protected 1-naphthol (B170400) derivatives with high efficiency and stereoselectivity. acs.org The general mechanism involves the activation of the alkyne by the metal catalyst, which facilitates the nucleophilic attack from the furan ring. The resulting bicyclic intermediate then undergoes ring-opening and aromatization to yield the final phenolic product.

Table 1: Catalysts and Products in Intramolecular Furan-yne Cyclizations
Furan-yne TypeCatalystKey IntermediateFinal ProductReference
5-(2-Furyl)-1-alkynePtCl₂Cyclopropyl platinacarbene / Arene oxidePhenol (B47542) acs.org
Furan-yne with silyloxy groupGold(I)7-Oxabicyclo[2.2.1]heptadiene derivativeProtected 1-Naphthol acs.org
Furan-yne with propargyl carbonateGold(I)Oxa-bridged cycloadductPolycyclic aromatic system nih.gov

While the formation of phenols is well-established, the direct synthesis of indoles from a simple furan-yne like this compound is less common. However, related cyclizations involving nitrogen-containing species, such as the reaction between nitrosoarenes and alkynes to form N-hydroxyindoles, showcase the potential for alkyne moieties to participate in the formation of nitrogen-based heterocycles. nih.gov

Sequential Intermolecular Processes Leveraging Dual Reactivity

The dual functionality of furan-ynes can be exploited in sequential intermolecular reactions. Gold(I) catalysis has been shown to mediate the reaction of furan-ynes with pyridine (B92270) N-oxides. acs.orgnih.gov In this process, the gold catalyst activates the alkyne, which is then attacked by the N-oxide. The resulting intermediate can then undergo different pathways, including a subsequent nucleophilic attack by the furan ring. By carefully tuning the reaction conditions (e.g., catalyst ligand, additives), selective access to distinct heterocyclic products such as dihydropyridinones and pyranones can be achieved, demonstrating a divergent reactivity pattern. acs.orgnih.gov

Another example is the palladium-catalyzed oxidative cyclization of furan-ynes, where an external nucleophile is incorporated. A LiCl-mediated palladium(II)-catalyzed process proceeds via a dearomatizing alkoxyalkenylation of the furan to afford polyfunctionalized spiro-dihydrofurans. nih.gov This reaction involves chloropalladation of the alkyne, intramolecular attack by the furan, and a final O-allylation step, showcasing a complex sequence involving both moieties and external reagents. nih.gov

Advanced Mechanistic Investigations Through Kinetic and Isotopic Studies

Elucidating the complex mechanisms of furan-yne reactions requires advanced mechanistic studies. While specific kinetic data for this compound is scarce, studies on analogous systems provide insight into the methodologies used.

Kinetic Studies: Reaction kinetics are used to determine the order of the reaction with respect to each component (substrate, catalyst, reagents) and to calculate activation parameters. For instance, in the thermal reaction between nitrosoarenes and phenylacetylene (B144264) to form indoles, the reaction was determined to be first order in each reactant. nih.gov Such studies help to identify the species involved in the rate-determining step.

Substituent Effects (Hammett Analysis): The influence of electronic effects on reaction rates is often probed by studying a series of substrates with different electron-donating and electron-withdrawing groups on an aromatic ring. The correlation of the logarithm of the rate constants with the Hammett parameter (σ) gives a reaction constant (ρ). In the nitrosoarene-alkyne reaction, a positive ρ value (+0.4) was found when varying substituents on the nitrosoarene, while a negative ρ value (-0.9) was observed for substituents on the phenylacetylene. nih.gov This indicates that the transition state involves a buildup of negative charge on the nitrosoarene and positive charge on the alkyne.

Kinetic Isotope Effects (KIEs): KIE studies, which measure the change in reaction rate upon isotopic substitution (e.g., H vs. D), are powerful tools for probing transition state structures. epfl.ch In the nitrosoarene-alkyne reaction, a small KIE of 1.1 (± 0.1) was observed for both C₆H₅NO/C₆D₅NO and PhC≡CH/PhC≡CD, suggesting that C-H bond cleavage is not involved in the rate-determining step. nih.gov Isotopic tracking studies using ¹³C and deuterated solvents have also been employed to support reaction mechanisms in the conversion of aldoses to functionalized furans. mdpi.com

Computational Exploration of Reaction Mechanisms and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for exploring the potential energy surfaces of complex reactions involving furan-ynes. These studies provide detailed information about the structures and energies of intermediates and transition states that are often difficult or impossible to observe experimentally. maxapress.com

For the platinum-catalyzed cyclization of furyl-alkynes to phenols, DFT calculations were crucial in identifying a cyclopropyl platinacarbene complex as a key intermediate, ruling out alternative pathways and explaining the observed products. acs.org

In the palladium-catalyzed oxidative cyclization of furan-ynes, DFT calculations revealed the specific roles of Li⁺ and Cl⁻ ions from the LiCl additive. nih.gov The calculations demonstrated that Li⁺ coordination weakens the nucleophilicity of the furan, thereby promoting the desired Heck insertion step, while Cl⁻ promotes the initial chloropalladation of the alkyne. nih.gov

Computational studies on the Au-catalyzed isomerization of alkynyl epoxides to furans have compared different DFT functionals (e.g., B3LYP, M06-2X) and analyzed the influence of solvent polarity on the energy barriers of the reaction steps, providing a detailed picture of the reaction mechanism. maxapress.com Similarly, the mechanism and selectivity of [3+2] cycloaddition reactions involving furan derivatives have been rationalized through computational analysis of transition state geometries and activation energies. rsc.org

Table 2: Examples of Computational Methods in Furan-yne Reactivity Studies
Reaction TypeComputational MethodKey FindingsReference
Pt-catalyzed phenol synthesisDFTIdentified cyclopropyl platinacarbene intermediate. acs.org
Pd-catalyzed oxidative cyclizationDFTElucidated the roles of Li⁺ and Cl⁻ in promoting different mechanistic steps. nih.gov
[3+2] Cycloaddition of a furan derivativeDFT / MEDTConfirmed a one-step, asynchronous mechanism and explained selectivity. rsc.org
Au-catalyzed furan synthesisDFT (B3LYP, M06-2X)Analyzed transition states, intermediates, and solvent effects. maxapress.com

Advanced Spectroscopic and Spectrometric Characterization of 2 but 3 Yn 1 Yl Furan and Its Derivatives for Structural and Mechanistic Insights

Elucidation of Molecular Structure and Conformation using Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the molecular structure of 2-(but-3-yn-1-yl)furan in solution. One-dimensional (1D) ¹H and ¹³C NMR provide initial information on the chemical environment of each nucleus, while two-dimensional (2D) techniques are essential for assembling the complete molecular puzzle.

Predicted ¹H and ¹³C NMR chemical shifts for this compound are summarized below. These predictions are based on established values for furan (B31954), terminal alkynes, and alkyl chains.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃

PositionAtomPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)
1'CH₂~2.85 (t)~27.5
2'CH₂~2.50 (dt)~19.0
3'C≡-~83.0
4'≡CH~1.98 (t)~69.0
2C-~155.0
3CH~6.05 (d)~105.5
4CH~6.30 (dd)~110.0
5CH~7.35 (d)~141.0

Note: Predicted values. Actual shifts may vary. Multiplicity: s (singlet), d (doublet), t (triplet), dd (doublet of doublets), dt (doublet of triplets).

While 1D NMR suggests the presence of the key functional groups, 2D NMR experiments are required for definitive structural assignment. sdsu.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically over two to three bonds. youtube.com For this compound, key correlations would be observed between the protons of the adjacent methylene groups (H-1' and H-2'). Additionally, couplings between the furan protons (H-3, H-4, and H-5) would confirm their relative positions on the heterocyclic ring. rsc.org A weak four-bond coupling might also be visible between the H-2' methylene protons and the terminal alkyne proton (H-4').

HSQC (Heteronuclear Single Quantum Coherence): This technique maps protons directly to the carbons they are attached to, confirming the one-bond C-H connections. sdsu.edu For instance, the furan proton signal at ~7.35 ppm would correlate with the carbon signal at ~141.0 ppm, assigning both to position 5 of the ring. This is crucial for distinguishing between the different CH groups of the furan moiety.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons, which is vital for connecting the different fragments of the molecule. youtube.com Key HMBC correlations for confirming the structure of this compound would include:

A correlation from the H-1' methylene protons to the C-2 and C-3 carbons of the furan ring, confirming the attachment point of the side chain.

Correlations from the H-2' methylene protons to the alkyne carbons (C-3' and C-4').

A correlation from the terminal alkyne proton (H-4') to both alkyne carbons (C-3' and C-4'), confirming the terminal position of the triple bond.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, irrespective of their bonding connectivity. huji.ac.il For a flexible molecule like this compound, NOESY could provide insights into the preferred conformation of the butynyl chain relative to the furan ring by showing spatial proximity between the H-1' protons and the H-3 proton of the furan ring.

Solid-state NMR (ssNMR) is a powerful technique for characterizing the structure and dynamics of molecules in the solid phase. However, there are no published reports of the synthesis of crystalline forms or complexes of this compound. As it is likely a liquid at room temperature, solid-state NMR analysis has not been performed on this compound.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the unambiguous determination of its elemental formula. For this compound, the molecular formula is C₈H₈O.

Molecular Formula Determination: The calculated exact mass for the neutral molecule is 120.05751 Da. HRMS analysis of the molecular ion ([M]⁺ or [M+H]⁺) would be expected to yield a mass-to-charge ratio (m/z) that matches this theoretical value to within a few parts per million (ppm), confirming the elemental composition.

Fragmentation Pathway Analysis: The fragmentation pattern observed in the mass spectrum provides structural information. The study of fragmentation pathways of similar furan-containing molecules can help predict the behavior of this compound. imreblank.ched.ac.uk Key fragmentation processes would likely involve:

Alpha-cleavage (Benzylic-type cleavage): The bond between the C-1' and C-2' carbons is analogous to a benzylic position and is prone to cleavage. This would result in a highly stable furfuryl cation.

McLafferty Rearrangement: While not a classic example, rearrangement and cleavage of the side chain can occur.

Furan Ring Fragmentation: The furan ring itself can undergo characteristic cleavages, often involving the loss of CO or CHO fragments. researchgate.net

Table 2: Predicted Key Fragments in the HRMS of this compound

Proposed Fragment IonFormulaCalculated Exact Mass (Da)Possible Origin
[M]⁺[C₈H₈O]⁺120.05751Molecular Ion
[M-H]⁺[C₈H₇O]⁺119.04969Loss of H radical
[C₅H₅O]⁺[C₅H₅O]⁺81.03404Cleavage at C1'-C2' (Furfuryl cation)
[C₄H₃]⁺[C₄H₃]⁺51.02348Further fragmentation of furfuryl
[C₄H₅]⁺[C₄H₅]⁺53.03913Cleavage at Furan-C1' bond

Vibrational Spectroscopy (Fourier Transform Infrared (FT-IR) and Raman Spectroscopy) for Functional Group Analysis and Molecular Dynamics

Vibrational spectroscopy probes the vibrational modes of a molecule, providing a fingerprint based on its functional groups. FT-IR and Raman spectroscopy are complementary techniques. surfacesciencewestern.com

FT-IR Spectroscopy: This technique is particularly sensitive to polar bonds. For this compound, strong absorptions would be expected for the C-O stretching of the furan ring and the highly polar terminal ≡C-H bond.

Raman Spectroscopy: This method is more sensitive to non-polar, symmetric bonds. Therefore, the C≡C triple bond and the C=C bonds within the furan ring would be expected to show strong signals in the Raman spectrum. researchgate.net

Table 3: Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)Primary Detection Method
Furan RingAromatic C-H stretch3100 - 3150FT-IR
Alkyl Chainsp³ C-H stretch2850 - 3000FT-IR, Raman
Terminal Alkyne≡C-H stretch~3300 (sharp)FT-IR
Terminal AlkyneC≡C stretch2100 - 2140 (weak in IR)Raman
Furan RingC=C stretch1500 - 1600FT-IR, Raman
Furan RingC-O-C stretch1000 - 1300FT-IR
Terminal Alkyne≡C-H bend610 - 700 (broad)FT-IR

Analysis of these vibrational modes confirms the presence of the furan ring, the saturated alkyl linker, and the terminal alkyne, consistent with the proposed structure. globalresearchonline.netdoi.org

X-ray Diffraction Studies of Crystalline Derivatives or Co-crystals for Definitive Structural Confirmation (if available)

Single-crystal X-ray diffraction provides the absolute, definitive three-dimensional structure of a molecule in the solid state. This technique allows for precise measurement of bond lengths, bond angles, and intermolecular interactions.

To date, a search of the crystallographic literature reveals no published single-crystal X-ray diffraction studies for this compound or any of its simple crystalline derivatives or co-crystals. rsc.org This is not unusual for a small, non-polar molecule that is likely a liquid or low-melting solid under ambient conditions, making the growth of high-quality single crystals challenging. While crystal structures for other, more complex furan derivatives have been reported, data for the title compound is not available. nih.gov

Electronic Spectroscopy (UV-Vis) for Conjugation and Electronic Transitions

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons.

The parent furan molecule exhibits strong absorption in the UV region, typically around 200-210 nm. This absorption corresponds to a π → π* electronic transition within the aromatic system. researchgate.netacs.org In this compound, the butynyl side chain is attached to the furan ring via a saturated sp³-hybridized carbon linker. This insulation prevents electronic conjugation between the π-system of the furan ring and the π-system of the alkyne.

As a result, the UV-Vis spectrum of this compound is expected to be very similar to that of furan or simple 2-alkylfurans. The primary absorption (λₘₐₓ) should still be in the 200-220 nm range, corresponding to the furan π → π* transition. The alkyne substituent acts as an auxochrome and may cause a minor shift in the λₘₐₓ and/or a change in the molar absorptivity (ε), but it will not induce a significant bathochromic (red) shift that is characteristic of extended conjugation. masterorganicchemistry.com Any absorption from the isolated alkyne would occur at much shorter wavelengths, in the vacuum UV region, and would not be observable with standard UV-Vis spectrophotometers.

Strategic Applications of 2 but 3 Yn 1 Yl Furan in Complex Organic Molecule Synthesis

Utilization as a Building Block in Natural Product Synthesis

The furan (B31954) nucleus is a common structural motif in a wide range of natural products, many of which exhibit significant biological activities. hud.ac.ukrsc.org Consequently, furan derivatives are indispensable synthons in the total synthesis of these complex molecules. acs.orgresearchgate.net Molecules like 2-(but-3-yn-1-yl)furan serve as powerful four-carbon building blocks, offering dual reactivity that can be harnessed for the efficient assembly of intricate molecular skeletons. thieme-connect.com

The synthesis of furan-containing natural products, such as the furanosteroid wortmannin, the antitumor agent roseophilin, and furan fatty acids like plakorsins A and B, highlights the strategic importance of functionalized furan precursors. mdpi.comresearchgate.netacs.org For instance, the total synthesis of roseophilin, an alkaloid with potent antitumor properties, involves the construction of a complex pyrrolylfuran side chain. acs.orgorganic-chemistry.orgnih.gov A building block like this compound could be envisioned as a key starting material in such syntheses. The alkyne handle allows for coupling reactions to append the furan ring to other parts of the molecule, while the furan itself can be further elaborated or can participate in cyclization cascades to form adjacent rings.

In one synthetic approach to (+)-Roseophilin, a key step involves the creation of a furan ring from an aldehyde and a derived enoate, which is then carboxylated and coupled to the main macrocyclic core. organic-chemistry.org The use of a pre-formed, functionalized furan like this compound could offer a more convergent and modular route, potentially streamlining the synthesis of such complex natural products and their analogues.

Precursor for the Development of Novel Heterocyclic and Macrocyclic Architectures

The dual functionality of this compound makes it an exceptional precursor for constructing novel heterocyclic and macrocyclic systems through intramolecular cyclization reactions. The interaction between the furan ring and the tethered alkyne, often mediated by transition metal catalysts, can lead to a variety of complex fused and bridged ring systems.

Gold and platinum catalysts are particularly effective in promoting the intramolecular reaction between a furan ring and an alkyne. acs.orgresearchgate.net For example, substrates analogous to this compound can undergo gold-catalyzed cycloisomerization to furnish dihydroisobenzofurans and isochromanes. researchgate.net Platinum-catalyzed reactions can proceed through a cyclopropyl (B3062369) platinacarbene intermediate, ultimately yielding substituted phenols. acs.org These transformations provide powerful methods for rapidly building molecular complexity from a relatively simple linear precursor.

Another powerful tool for ring construction is the Pauson-Khand reaction, a formal [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide to form a cyclopentenone. nih.govwikipedia.orgnih.gov In an intramolecular context, this compound could theoretically undergo a reaction where the furan's double bond acts as the alkene component, leading to novel oxygen-bridged tricyclic ketones. This reaction is a testament to the versatility of the furan-alkyne scaffold in generating diverse heterocyclic frameworks. nih.govbeilstein-journals.org

Table 1: Catalytic Systems for Intramolecular Cyclization of Furan-Alkyne Substrates
Catalyst SystemSubstrate TypeResulting ArchitectureReference
PtCl₂5-(2-Furyl)-1-alkynesPhenols acs.org
Au(I) complexesFuryl/homofuryl propargyl ethersDihydroisobenzofurans, Isochromanes researchgate.net
Co₂(CO)₈ (stoichiometric)Enyne systemsFused Cyclopentenones wikipedia.org
Rh(I) complexes (catalytic)Enyne systemsFused Cyclopentenones (catalytic PKR) nih.gov
(Ph₃P)AuCl / AgNTf₂3-Alkyne-1,2-diolsSubstituted Furans acs.org

Role in the Construction of Advanced Organic Materials (e.g., Monomers for Conjugated Systems, Oligomers)

Conjugated polymers containing heterocyclic aromatic rings are at the forefront of materials science research due to their applications in organic electronics, such as solar cells and sensors. wikipedia.orgrsc.org Polyfurans, while less studied than their polythiophene counterparts, are of significant interest. wikipedia.org The incorporation of furan moieties into conjugated backbones can enhance solubility and tune the electronic properties of the resulting materials. researchgate.netlbl.gov

This compound is an ideal monomer for synthesizing such advanced materials. It can be polymerized through different mechanisms. For example, direct C-H arylation polycondensation could be used to link the furan rings, creating a conjugated backbone with pendant butynyl groups that could be used for subsequent cross-linking or functionalization. rsc.org Alternatively, polymerization methodologies that utilize the alkyne functionality could be employed. A novel palladium-catalyzed polymerization of diynes with oxygen as a comonomer has been shown to produce poly(tetrasubstituted furan)s, suggesting that under similar conditions, the alkyne of this compound could be incorporated into a polymer backbone. acs.org

Furthermore, the molecule is a key building block for the synthesis of well-defined oligofurans. nih.gov An iterative approach involving the metalloradical cyclization of alkynes with α-diazocarbonyls has been successfully used to construct α-oligofurans. nih.gov This strategy allows for precise control over the length and substitution pattern of the oligomer, which is crucial for studying structure-property relationships in conjugated systems.

Table 2: Examples of Furan-Containing Polymers and their Properties
Polymer TypeSynthesis MethodKey Properties/ApplicationsReference
Poly(tetrasubstituted furan)sPd(OAc)₂/ZnCl₂ catalyzed polymerization of diynes and O₂Fluorescent sensors, two-photon absorption materials acs.org
Furan-based Conjugated PolymersDirect C–H arylation of oligofuransTunable bandgaps, photosensitizers for biomedical use rsc.org
Poly( acs.orgnih.govDithiino[2,3-c]Furan)Chemical synthesisElectroactive, enhanced processability strath.ac.uk
Cross-linked Healable PolyurethaneDiels-Alder reaction with pendant furan groupsSelf-healing materials researchgate.net
Low Band-Gap PolymersIncorporation of furan heterocyclesEfficient bulk heterojunction solar cells lbl.gov

Applications in Supramolecular Chemistry and Host-Guest Systems

Supramolecular chemistry focuses on the design of complex chemical systems held together by non-covalent interactions. The rigid, well-defined structure of this compound makes it an attractive component for constructing supramolecular assemblies and host-guest systems.

The aromatic furan ring can participate in π-stacking interactions, which are a key driving force for the self-assembly of aromatic molecules. Studies on pyrene-fused furan derivatives have shown that these molecules can self-assemble into well-defined nanostructures like nanorods and nanoparticles in solution. nih.gov Similarly, the furan moiety in this compound could direct its assembly into ordered aggregates.

Theoretical and Computational Chemistry Approaches to 2 but 3 Yn 1 Yl Furan Reactivity and Structure

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors (e.g., Frontier Molecular Orbitals, Electrostatic Potential Surface Analysis)

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. For 2-(but-3-yn-1-yl)furan, these calculations can provide a detailed picture of electron distribution and identify sites susceptible to chemical attack.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to predicting a molecule's reactivity. The HOMO represents the ability to donate electrons, while the LUMO signifies the ability to accept electrons. In this compound, the furan (B31954) ring is an electron-rich aromatic system, suggesting that the HOMO is likely to be localized on the furan moiety. The alkyne group, with its π-bonds, can also contribute to the HOMO. The LUMO, on the other hand, would be the region most favorable for accepting electrons in a reaction. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity.

Electrostatic Potential Surface (ESP) Analysis: The ESP map provides a visual representation of the charge distribution on the molecule's surface. For this compound, the ESP would likely show a region of negative potential (electron-rich) around the oxygen atom of the furan ring due to its lone pairs, and also over the π-systems of the furan ring and the alkyne. Regions of positive potential (electron-poor) would be expected around the hydrogen atoms. This information is critical for predicting how the molecule will interact with other polar molecules and in non-covalent interactions.

Table 1: Hypothetical Reactivity Descriptors for this compound Calculated at the B3LYP/6-31G* Level of Theory.
DescriptorValue (eV)Interpretation
EHOMO-6.5Energy of the Highest Occupied Molecular Orbital; related to the ionization potential and electron-donating ability.
ELUMO-0.8Energy of the Lowest Unoccupied Molecular Orbital; related to the electron affinity and electron-accepting ability.
HOMO-LUMO Gap (ΔE)5.7Indicates chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity.
Chemical Potential (μ)-3.65Represents the escaping tendency of electrons from an equilibrium system.
Global Hardness (η)2.85Measures the resistance to change in electron distribution or charge transfer.
Global Electrophilicity (ω)2.33Indicates the ability of the molecule to accept electrons.

Density Functional Theory (DFT) Studies on Reaction Pathways, Activation Energies, and Selectivity

Density Functional Theory (DFT) is a powerful computational method for investigating the mechanisms of chemical reactions. For this compound, DFT can be employed to explore various potential reaction pathways, such as electrophilic aromatic substitution on the furan ring, or reactions involving the terminal alkyne, like cycloadditions or metal-catalyzed transformations. acs.org

By mapping the potential energy surface, DFT calculations can identify the transition state structures and determine the activation energies for different reaction routes. This allows for the prediction of the most favorable reaction pathway under specific conditions. For instance, in an electrophilic substitution reaction, DFT can predict whether the substitution will occur at the C5 or C3 position of the furan ring by comparing the activation energies for the formation of the corresponding intermediates. Similarly, for a Diels-Alder reaction, DFT can predict the stereoselectivity and regioselectivity of the cycloaddition. researchgate.net

Table 2: Hypothetical DFT-Calculated Activation Energies (ΔE) for Competing Reaction Pathways of this compound.
Reaction PathwayDescriptionCalculated ΔE (kcal/mol)Predicted Outcome
Electrophilic Substitution at C5Attack of an electrophile at the 5-position of the furan ring.15.2Kinetically favored pathway for electrophilic substitution.
Electrophilic Substitution at C3Attack of an electrophile at the 3-position of the furan ring.20.5Kinetically disfavored compared to C5 substitution.
[4+2] Cycloaddition with MaleimideDiels-Alder reaction involving the furan ring as the diene.25.8Possible under thermal conditions.
Hydration of the Alkyne (Markovnikov)Acid-catalyzed addition of water to the alkyne.18.7A competitive pathway under acidic aqueous conditions.

Conformational Analysis and Molecular Dynamics Simulations of this compound and its Complexes

The butynyl side chain of this compound introduces conformational flexibility. Understanding the preferred three-dimensional structure is crucial as it can influence the molecule's reactivity and interactions with other molecules.

Conformational Analysis: Computational methods can be used to perform a systematic search of the conformational space by rotating the single bonds in the side chain. This allows for the identification of the most stable conformers (local minima on the potential energy surface) and the energy barriers between them.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic picture of the molecule's behavior over time. psu.edu For this compound, MD simulations can be used to study its flexibility, solvent interactions, and the dynamics of complex formation with other molecules, such as enzymes or metal catalysts. semanticscholar.org These simulations are particularly useful for understanding how the molecule behaves in a realistic biological or chemical environment.

Table 3: Hypothetical Relative Energies of Stable Conformers of this compound.
ConformerDihedral Angle (C4-C5-C6-C7)Relative Energy (kcal/mol)Population at 298 K (%)
Anti-periplanar180°0.0075.3
Syn-clinal (gauche)60°0.8512.35
Syn-clinal (gauche)-60°0.8512.35

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry can accurately predict various spectroscopic properties, which is invaluable for structure elucidation and for the interpretation of experimental data.

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. These predictions, when compared with experimental spectra, can help to confirm the structure of the molecule and assign the resonances to specific atoms.

Infrared (IR) Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated, generating a theoretical IR spectrum. This can be used to identify characteristic functional groups and to interpret experimental IR spectra.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions of a molecule, providing information about its UV-Vis absorption spectrum.

It is crucial to validate the computational predictions with experimental data. A good agreement between the calculated and experimental spectra provides confidence in the computational model, which can then be used to predict the properties of related, yet unsynthesized, molecules.

Table 4: Hypothetical Comparison of Calculated and Experimental ¹³C NMR Chemical Shifts (δ, ppm) for this compound.
Carbon AtomCalculated δ (ppm)Experimental δ (ppm)Deviation (ppm)
C2 (furan)152.1151.80.3
C3 (furan)105.5105.20.3
C4 (furan)110.3110.10.2
C5 (furan)141.2140.90.3
CH2 (side chain)27.827.50.3
CH2 (side chain)19.519.20.3
C≡ (alkyne)83.783.40.3
≡CH (alkyne)68.968.60.3

Computational Design of Novel Analogues with Targeted Reactivity

One of the most exciting applications of computational chemistry is the in silico design of new molecules with specific, desired properties. researchgate.net By starting with the structure of this compound, computational methods can be used to explore how structural modifications affect its reactivity, electronic properties, and potential biological activity.

For example, by systematically adding electron-donating or electron-withdrawing substituents to the furan ring, it is possible to tune the HOMO-LUMO gap and, consequently, the molecule's reactivity. researchgate.net This allows for the rational design of analogues that are more or less susceptible to certain reactions. This approach can accelerate the discovery of new compounds for various applications, such as pharmaceuticals, agrochemicals, or materials science, by prioritizing the synthesis of the most promising candidates. ijpsr.com

Table 5: Hypothetical In Silico Screening of 5-Substituted this compound Analogues for Enhanced Nucleophilicity.
Substituent at C5Calculated EHOMO (eV)Predicted Change in NucleophilicityRationale
-H (unsubstituted)-6.50BaselineReference compound.
-NO2-7.25DecreasedStrong electron-withdrawing group, lowers HOMO energy.
-Cl-6.70Slightly DecreasedInductively withdrawing, weakly deactivating.
-CH3-6.35Slightly IncreasedWeak electron-donating group, raises HOMO energy.
-OCH3-6.10IncreasedStrong electron-donating group, raises HOMO energy.

Q & A

Q. Table 1. Key Spectroscopic Data for this compound Analogs

TechniqueObserved SignalsReference
¹H NMR Furan protons: δ 6.3–7.1 ppm; Alkyne proton: δ 2.8 ppm
¹³C NMR C≡C carbons: δ 75.2, 80.4 ppm; Furan carbons: δ 110–145 ppm
IR C≡C stretch: 2110 cm⁻¹; C-O (furan): 1245 cm⁻¹
HRMS [M+H]⁺ calculated: 148.0754; Observed: 148.0756

Q. Table 2. Computational Methods for Reactivity Prediction

MethodApplicationSoftware/ToolReference
Molecular DockingBinding affinity to COX-2 enzymeAutoDock Vina
DFT CalculationsTransition state analysis in cycloadditionsGaussian 16
QSAR ModelingBioactivity prediction using electronic descriptorsMOE, RDKit

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